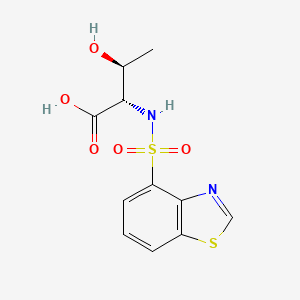![molecular formula C16H19N3O B7415443 N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide](/img/structure/B7415443.png)
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide is a compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with an acetamide group and an ethylphenylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzylamine with 3-acetylpyridine under appropriate conditions. The reaction typically requires a solvent such as toluene and a catalyst like iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine-amide structure and have been studied for their medicinal properties.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have shown significant biological activity.
Uniqueness
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its ethylphenylmethylamino group provides additional sites for chemical modification and potential interactions with biological targets.
Propriétés
IUPAC Name |
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-3-13-6-4-5-7-14(13)10-17-16-9-8-15(11-18-16)19-12(2)20/h4-9,11H,3,10H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYLPGMZJKHCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CNC2=NC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[(1-Cyanocyclopropyl)methylsulfonyl]piperidin-4-yl]-2-methylpropanoic acid](/img/structure/B7415379.png)
![(3R,4R)-1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7415387.png)
![2-[2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbonylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7415393.png)
![4-[(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7415398.png)

![N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B7415407.png)
![Methyl 3-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)propanoate](/img/structure/B7415411.png)
![2-(2-cyclopropylpyridin-4-yl)oxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7415423.png)
![2-[(2R,4S)-1-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B7415425.png)
![1-ethyl-4-methyl-5-[(5-methyl-1H-imidazol-2-yl)sulfonylmethyl]triazole](/img/structure/B7415430.png)
![3-[(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylamino)methyl]-1-methylquinolin-2-one](/img/structure/B7415436.png)
![3-[[[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]amino]methyl]-1H-pyridin-2-one](/img/structure/B7415440.png)
